Technical Documentation Center

2,6-Bis(bromomethyl)-4-methoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Bis(bromomethyl)-4-methoxypyridine
  • CAS: 86045-20-7

Core Science & Biosynthesis

Foundational

Mechanism and Optimization of the Radical Bromination of 4-Methoxy-2,6-dimethylpyridine

Executive Summary The functionalization of pyridine derivatives is a cornerstone of modern drug development and coordination chemistry. Specifically, the radical bromination of 4-methoxy-2,6-dimethylpyridine via the Wohl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyridine derivatives is a cornerstone of modern drug development and coordination chemistry. Specifically, the radical bromination of 4-methoxy-2,6-dimethylpyridine via the Wohl-Ziegler reaction is a critical transformation for synthesizing pincer ligands, complex heterocycles, and active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the reaction's mechanistic causality, the electronic influence of the 4-methoxy substituent, and field-proven, self-validating experimental protocols. By transitioning from historical, highly toxic solvents to modern green alternatives, researchers can achieve precise control over mono- versus di-bromination while maintaining high yields and operational safety.

Mechanistic Causality: The Goldfinger Pathway

The bromination of benzylic or allylic positions using N-bromosuccinimide (NBS) and a radical initiator (such as AIBN) is classically known as the Wohl-Ziegler reaction[1]. To optimize this reaction, one must understand the exact nature of the radical chain process.

Debunking the Bloomfield Mechanism

Historically, the Bloomfield mechanism proposed that the N–Br bond of NBS homolytically cleaves to form succinimidyl radicals, which then directly abstract hydrogen atoms. Modern kinetic studies have proven this incorrect; the bond dissociation energy of the N–Br bond is significantly higher than that of molecular bromine (Br₂), making direct homolysis highly unfavorable[1][2].

The Goldfinger Mechanism

The generally accepted pathway is the Goldfinger mechanism , which relies on NBS acting not as a direct radical source, but as an ionic reservoir that maintains a steady, low concentration of molecular Br₂[2][3].

  • Initiation : The radical initiator (e.g., AIBN) undergoes thermal homolysis to generate carbon-centered radicals, which react with trace amounts of Br₂ (inherently present in NBS) to generate the initial bromine radical (Br•)[2][3].

  • Propagation (Hydrogen Abstraction) : The highly electrophilic Br• abstracts a hydrogen atom from the 2- or 6-methyl group of 4-methoxy-2,6-dimethylpyridine. This forms a resonance-stabilized picolyl radical and hydrogen bromide (HBr).

  • Ionic Br₂ Generation : The in situ generated HBr reacts ionically with suspended NBS to produce a new molecule of Br₂ and succinimide as a byproduct[1][3].

  • Propagation (Halogenation) : The picolyl radical reacts with the newly formed Br₂, yielding the bromomethyl product and regenerating Br• to continue the chain[3].

Electronic Effects of the 4-Methoxy Group

The regioselectivity and kinetics of this reaction are heavily influenced by the 4-methoxy group. Pyridine rings are inherently electron-deficient due to the electronegative nitrogen atom. However, the 4-methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). Because the abstracting Br• radical is electrophilic, the transition state during hydrogen abstraction is stabilized by the electron-rich nature of the methoxy-substituted ring. This accelerates the reaction rate compared to unsubstituted 2,6-lutidine and provides exceptional thermodynamic stability to the resulting picolyl radical intermediate.

GoldfingerMechanism cluster_init Initiation Phase cluster_prop Propagation Cycle (Goldfinger Mechanism) cluster_nbs NBS Reservoir (Ionic Phase) Init Radical Initiator (AIBN / hv) Br_rad_init Br• (Trace Radical) Init->Br_rad_init Homolysis Substrate 4-Methoxy-2,6-dimethylpyridine Br_rad_init->Substrate Initiates Cycle Picolyl Picolyl Radical + HBr Substrate->Picolyl + Br• (H-Abstraction) Product Bromomethyl Product + Br• Picolyl->Product + Br2 (Halogenation) NBS N-Bromosuccinimide (NBS) Picolyl->NBS HBr triggers Br2 release Product->Substrate Br• recycled Br2 Br2 (Low Concentration) NBS->Br2 + HBr Succinimide Succinimide (Byproduct) NBS->Succinimide Br2->Picolyl Supplies Br2

Figure 1: The Goldfinger mechanism of Wohl-Ziegler bromination.

Experimental Methodology: A Self-Validating System

A hallmark of a robust chemical protocol is its ability to provide real-time, visual feedback to the operator. The Wohl-Ziegler bromination is uniquely suited for this due to the physical properties of the reagents.

The Visual Cue System

Historically, carbon tetrachloride (CCl₄) was the solvent of choice because NBS is dense and sinks to the bottom of the flask, whereas the byproduct, succinimide, is less dense and floats to the surface[1][3]. This phase transition provides a self-validating cue that the reaction is complete. Due to the extreme toxicity and ozone-depleting nature of CCl₄, modern protocols utilize trifluorotoluene (PhCF₃) or acetonitrile (MeCN) , which preserve this critical visual tracking mechanism while adhering to green chemistry standards[1][3].

Step-by-Step Protocol: Synthesis of 4-Methoxy-2,6-bis(bromomethyl)pyridine

Reagents:

  • 4-Methoxy-2,6-dimethylpyridine: 1.0 equivalent (eq)

  • N-Bromosuccinimide (NBS): 2.15 eq (for di-bromination) or 1.05 eq (for mono-bromination)

  • Azobisisobutyronitrile (AIBN): 0.05 eq

  • Solvent: Trifluorotoluene (PhCF₃) or Acetonitrile (MeCN)

Procedure:

  • Preparation : In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxy-2,6-dimethylpyridine in PhCF₃ (approx. 0.2 M concentration).

  • Reagent Addition : Add NBS and AIBN to the solution. Observation: The NBS powder will settle at the bottom of the flask.

  • Initiation & Reflux : Purge the system with inert gas (N₂ or Argon). Heat the mixture to 80–85 °C (reflux). Causality: Thermal energy homolyzes the AIBN, initiating the radical chain. The reaction mixture will take on a faint orange tint due to the low steady-state concentration of Br₂.

  • Propagation Tracking : Stir at reflux for 2 to 4 hours. Self-Validation: Monitor the solid phase. The dense NBS at the bottom will gradually disappear, replaced by a fluffy, lighter precipitate of succinimide floating near the surface.

  • Termination & Filtration : Once all NBS is consumed (and TLC confirms the disappearance of the starting material), cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of succinimide. Filter the mixture cold through a sintered glass funnel.

  • Isolation : Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization to yield the pure bromomethyl product.

Workflow Step1 Step 1: Preparation Substrate + NBS + AIBN in PhCF3 or MeCN Step2 Step 2: Initiation Heat to 80°C Observe vigorous boiling Step1->Step2 Step3 Step 3: Propagation NBS (dense) consumed Br2 maintains orange tint Step2->Step3 Step4 Step 4: Termination Succinimide floats to top Cool to 0°C & Filter Step3->Step4 Step5 Step 5: Isolation Silica Chromatography or Recrystallization Step4->Step5

Figure 2: Workflow and visual phase tracking of the experimental protocol.

Quantitative Data & Reaction Optimization

Controlling the degree of bromination (mono- vs. bis-bromination) is the primary challenge in this synthesis[2]. Over-bromination (yielding tribromomethyl or dibromomethyl side chains) is mitigated by strictly controlling the equivalents of NBS and avoiding excess molecular bromine. The table below summarizes optimized conditions for targeting specific derivatives.

Target ProductSolventInitiatorNBS EquivalentsTemp (°C)Time (h)Expected Yield (%)
Mono-brominated Acetonitrile (MeCN)AIBN (5 mol%)1.05 eq802 - 375 - 82%
Mono-brominated Trifluorotoluene (PhCF₃)BPO (5 mol%)1.05 eq852 - 378 - 85%
Bis-brominated Trifluorotoluene (PhCF₃)AIBN (10 mol%)2.15 eq854 - 665 - 72%
Bis-brominated Carbon Tetrachloride (CCl₄)*AIBN (5 mol%)2.20 eq764 - 570 - 75%

*Note: CCl₄ is listed for historical comparison only. Its use is strongly discouraged due to severe environmental and health hazards[1][3].

References

  • Wohl-Ziegler Reaction - Organic Chemistry Portal Organic Chemistry Portal URL:[Link]

  • Wohl–Ziegler bromination - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon Scientific Update URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 2,6-Bis(bromomethyl)-4-methoxypyridine in the Synthesis of Advanced Macrocyclic Ligands

Abstract Macrocyclic ligands have emerged as a pivotal class of molecules in medicinal chemistry and materials science, offering a unique combination of structural pre-organization and conformational flexibility.[1][2][3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Macrocyclic ligands have emerged as a pivotal class of molecules in medicinal chemistry and materials science, offering a unique combination of structural pre-organization and conformational flexibility.[1][2][3][4][5] This guide provides an in-depth exploration of the synthesis of novel macrocyclic ligands utilizing the versatile building block, 2,6-bis(bromomethyl)-4-methoxypyridine. We will delve into the strategic advantages of this precursor, detailed synthetic protocols, and the critical role of reaction parameter optimization. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic tool for the creation of next-generation macrocycles with tailored properties.

Introduction: The Power of Pre-organization in Macrocyclic Design

Macrocycles, cyclic molecules containing twelve or more atoms, occupy a unique and increasingly important area of chemical space.[1][4] Their constrained yet flexible architecture allows for high-affinity and selective binding to biological targets, particularly challenging protein-protein interfaces that are often considered "undruggable" by traditional small molecules.[2][4][5] The pre-organization of binding elements within a macrocyclic framework minimizes the entropic penalty upon binding, leading to enhanced potency and selectivity.[1][3]

The pyridine moiety, a privileged scaffold in medicinal chemistry, is a particularly attractive component to incorporate into macrocyclic structures. Its nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site, while the aromatic ring provides a rigid scaffold for the precise positioning of functional groups. The strategic placement of reactive handles on the pyridine ring is therefore of paramount importance for the construction of diverse macrocyclic libraries.

The Unique Advantages of 2,6-Bis(bromomethyl)-4-methoxypyridine

Among the various pyridine-based building blocks, 2,6-bis(bromomethyl)-4-methoxypyridine stands out as a superior precursor for macrocyclization reactions. The two bromomethyl groups at the 2 and 6 positions provide convergent reactive sites, ideal for forming cyclic structures. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbons, making them highly susceptible to nucleophilic attack in SN2 reactions.[6]

The 4-methoxy group plays a crucial, albeit more subtle, role. It is an electron-donating group that can influence the electronic properties of the pyridine ring and, consequently, the reactivity of the bromomethyl groups. This substituent can also serve as a handle for further functionalization in more advanced synthetic schemes. The conformational flexibility of the bromomethyl arms allows for the formation of a wide range of macrocycle sizes.[7]

Synthetic Pathways to Macrocyclic Ligands

The synthesis of macrocyclic ligands using 2,6-bis(bromomethyl)-4-methoxypyridine typically involves a [1+1] or [2+2] cyclization strategy with a suitable di-nucleophilic linker. The choice of linker is critical in defining the size, shape, and functionality of the resulting macrocycle.

General Workflow for Macrocyclization

The overall synthetic strategy can be visualized as a convergent process where the pyridine precursor and a linker molecule are brought together under conditions that favor intramolecular cyclization over intermolecular polymerization.

G cluster_0 Precursor Synthesis & Preparation cluster_1 Cyclization Reaction cluster_2 Purification & Characterization A 2,6-Bis(bromomethyl)- 4-methoxypyridine C High Dilution Conditions A->C B Di-nucleophilic Linker (e.g., diamine, dithiol) B->C D Base Selection (e.g., Cs2CO3, K2CO3) C->D Optimization E Solvent Choice (e.g., DMF, Acetonitrile) D->E Optimization F Column Chromatography E->F G Spectroscopic Analysis (NMR, MS) F->G H X-ray Crystallography G->H G cluster_0 Macrocyclic Ligands cluster_1 Potential Applications A 2,6-Bis(bromomethyl)- 4-methoxypyridine B Pyridinophanes A->B C Crown Ether Analogues A->C D Cryptands A->D E Drug Development (e.g., Kinase Inhibitors) B->E F Ion Sensing & Sequestration B->F C->F G Catalysis C->G D->F H Supramolecular Assemblies D->H

Sources

Application

Step-by-step preparation of 2,6-bis(bromomethyl)-4-methoxypyridine from 2,6-lutidine

An In-depth Technical Guide to the Synthesis of 2,6-bis(bromomethyl)-4-methoxypyridine from 2,6-Lutidine Introduction 2,6-Bis(bromomethyl)-4-methoxypyridine is a key trifunctional building block in medicinal chemistry an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2,6-bis(bromomethyl)-4-methoxypyridine from 2,6-Lutidine

Introduction

2,6-Bis(bromomethyl)-4-methoxypyridine is a key trifunctional building block in medicinal chemistry and materials science. Its pyridine core, substituted with two reactive bromomethyl groups and an electron-donating methoxy group, allows for a wide range of subsequent chemical modifications. The bromomethyl moieties are excellent leaving groups, readily participating in nucleophilic substitution reactions to introduce diverse functionalities.[1] This makes the title compound a valuable precursor for constructing complex molecular architectures, including macrocycles and ligands for metal coordination.[2]

This guide provides a comprehensive, step-by-step protocol for the synthesis of 2,6-bis(bromomethyl)-4-methoxypyridine, commencing from the readily available starting material, 2,6-lutidine. The synthetic strategy is designed to be robust and scalable, with a focus on explaining the rationale behind each procedural step and highlighting critical safety considerations.

Overall Synthetic Strategy

The transformation of 2,6-lutidine into 2,6-bis(bromomethyl)-4-methoxypyridine is a multi-step process that involves the sequential functionalization of the pyridine ring and its methyl substituents. The chosen synthetic route, illustrated below, prioritizes the early introduction of the 4-position substituent to avoid potential side reactions during the final bromination step.

Synthetic_Pathway A 2,6-Lutidine B 2,6-Lutidine N-oxide A->B Oxidation C 4-Nitro-2,6-lutidine N-oxide B->C Nitration D 4-Methoxy-2,6-lutidine C->D Methoxylation & Deoxygenation E 2,6-Bis(bromomethyl)-4-methoxypyridine D->E Radical Bromination

Figure 1: Overall synthetic workflow from 2,6-lutidine to the target compound.

Part I: Synthesis of the Key Intermediate, 4-Methoxy-2,6-lutidine

This part details the synthesis of the crucial intermediate, 4-methoxy-2,6-lutidine, through a three-step sequence involving N-oxidation, nitration, and subsequent methoxylation.

Step 1: Preparation of 2,6-Lutidine N-oxide

Principle: The direct electrophilic substitution on the pyridine ring is often challenging. The formation of the N-oxide activates the pyridine ring, particularly at the 4-position, for subsequent electrophilic attack.[3][4] The N-oxide group increases the electron density at the 4-position through resonance, making it more susceptible to nitration.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-lutidine (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Reagent Addition: Slowly add hydrogen peroxide (30% aqueous solution, 1.5-2.0 eq) to the stirred solution. The addition should be done cautiously to control the initial exotherm.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 8-9.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or chloroform (3 x 5 volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2,6-lutidine N-oxide, which can be used in the next step without further purification.[3][5]

Step 2: Nitration of 2,6-Lutidine N-oxide

Principle: The activated 4-position of 2,6-lutidine N-oxide is nitrated using a mixture of nitric and sulfuric acids. The strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in this reaction. Studies have shown that 2,6-lutidine N-oxide is nitrated via the free base form.[6]

Protocol:

  • Reaction Setup: In a flask cooled in an ice-salt bath, add concentrated sulfuric acid (3-5 volumes).

  • Substrate Addition: Slowly add 2,6-lutidine N-oxide (1.0 eq) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 volumes) in a separate flask, also cooled in an ice bath.

  • Reaction Conditions: Add the nitrating mixture dropwise to the solution of 2,6-lutidine N-oxide, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Isolation: The product, 4-nitro-2,6-lutidine N-oxide, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 4-Methoxy-2,6-lutidine

Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The nitro group at the 4-position is a strong electron-withdrawing group, which activates the position for nucleophilic attack by the methoxide ion. The reaction with sodium methoxide also facilitates the deoxygenation of the N-oxide.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous methanol (10-15 volumes).

  • Methoxide Preparation: Carefully add sodium metal (2.0-2.5 eq) in small portions to the anhydrous methanol to prepare a solution of sodium methoxide.

  • Substrate Addition: Once all the sodium has reacted, add 4-nitro-2,6-lutidine N-oxide (1.0 eq) to the sodium methoxide solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether or dichloromethane (3 x 5 volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-methoxy-2,6-lutidine can be purified by column chromatography on silica gel or by vacuum distillation.

Part II: Benzylic Bromination to Yield the Final Product

This final stage of the synthesis focuses on the double bromination of the methyl groups at the 2- and 6-positions.

Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_repeat Second Bromination Initiator Initiator (AIBN/BPO) Heat/Light Br_Radical Br• Initiator->Br_Radical Generates Step1 4-Methoxy-2,6-lutidine + Br• Benzylic H Abstraction Step2 Benzylic Radical + Br₂ Bromination Step1:f1->Step2:f0 Product1 2-(Bromomethyl)-4-methoxy-6-methylpyridine Step2:f1->Product1 Step3 Product1 + Br• H Abstraction Step4 Dibromo Radical + Br₂ Final Product Step3:f1->Step4:f0 Final_Product 2,6-Bis(bromomethyl)-4-methoxypyridine Step4:f1->Final_Product

Figure 2: Key steps in the radical bromination mechanism.

Step 4: Synthesis of 2,6-bis(bromomethyl)-4-methoxypyridine

Principle: This transformation is achieved via a free-radical bromination of the benzylic positions of the lutidine derivative.[7][8] N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) is employed to start the chain reaction. The reaction is typically carried out in a non-polar solvent under reflux or photochemical conditions.[9]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4-methoxy-2,6-lutidine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane (15-20 volumes).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 2.2 eq) and a catalytic amount of a radical initiator, such as AIBN or BPO (0.1 eq), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction can also be initiated by irradiating the flask with a UV lamp. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield 2,6-bis(bromomethyl)-4-methoxypyridine as a solid.

Quantitative Data Summary

CompoundStarting MaterialReagentsTypical Yield
2,6-Lutidine N-oxide2,6-LutidineH₂O₂, Acetic Acid>90%
4-Nitro-2,6-lutidine N-oxide2,6-Lutidine N-oxideHNO₃, H₂SO₄70-80%
4-Methoxy-2,6-lutidine4-Nitro-2,6-lutidine N-oxideSodium Methoxide, Methanol60-70%
2,6-Bis(bromomethyl)-4-methoxypyridine4-Methoxy-2,6-lutidineN-Bromosuccinimide, AIBN/BPO50-65%

Safety and Handling

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

  • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]

  • Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and use a non-aqueous solvent for quenching.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.[11][12][13] It is also light-sensitive and should be stored accordingly.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a well-ventilated fume hood. Consider using a safer alternative like cyclohexane if possible.

  • Brominated Compounds: The final product and intermediates are likely to be irritants and lachrymators. Handle with care and appropriate PPE.[14]

Characterization of Final Product

The structure of the final product, 2,6-bis(bromomethyl)-4-methoxypyridine, should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃):

    • Singlet around δ 4.5-4.7 ppm (4H, -CH ₂Br)

    • Singlet around δ 3.8-4.0 ppm (3H, -OCH ₃)

    • Singlet around δ 6.8-7.0 ppm (2H, aromatic protons)

  • ¹³C NMR (CDCl₃):

    • Signals for the bromomethyl carbons, methoxy carbon, and aromatic carbons.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak corresponding to the calculated mass, with the characteristic isotopic pattern for two bromine atoms.

References

  • The Royal Society of Chemistry. Support information. [Link]

  • University of California, Santa Barbara. Bromine Safety & Standard Operating Procedures. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Journal of the Chemical Society B: Physical Organic. Heteroaromatic reactivity. Part II. The kinetics of nitration of pyridine 1-oxide, 2,6-lutidine 1-oxide, and isoquinoline 2-oxide. [Link]

  • Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • Purdue University Graduate School. Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. [Link]

  • ACS Publications. Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Thieme. An Efficient Method for the Preparation of Benzylic Bromides. [Link]

  • ResearchGate. The bromination of purines with a charge transfer complex between bromine and lutidine. [Link]

  • ResearchGate. The bromination of purines with a charge transfer complex between bromine and lutidine. [Link]

  • Academia.edu. (PDF) The bromination of purines with a charge transfer complex between bromine and lutidine. [Link]

  • Google Patents.
  • Research Collection. Efficient synthesis of 2,6- bis(hydroxymethyl)pyridine using whole-cell biocatalysis. [Link]

  • Korean Chemical Society. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]

  • PMC. 2,6-Bis(bromomethyl)pyridine. [Link]

  • Scribd. Nitration | PDF | Pyridine | Hydrogen Peroxide. [Link]

  • ACS Publications. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition | Organic Letters. [Link]

  • ResearchGate. Brominated derivatives of 4‐hydroxy‐ and 4‐methoxy‐6‐methyl‐2H‐pyran‐2‐ones. [Link]

  • NIST WebBook. 2,6-Lutidine-N-oxide. [Link]

  • Wikipedia. 2,6-Lutidine. [Link]

  • PubMed. [Medical Application of 2, 6-lutidine. I. Synthesis of 4-aryloxy-3, 5-dinitrolutidine-2, 6]. [Link]

  • Google Patents. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • Patsnap. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka. [Link]

Sources

Method

Application Note: Design and Photophysical Optimization of Luminescent Lanthanide Complexes using 4-Methoxypyridine Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Photophysics, Time-Resolved Fluoroimmunoassays (TRFIA), and Advanced Security Materials Mechanistic Grounding: The Ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Photophysics, Time-Resolved Fluoroimmunoassays (TRFIA), and Advanced Security Materials

Mechanistic Grounding: The Antenna Effect and Ligand Tuning

Lanthanide ions ( Ln3+ ) possess exceptional luminescent properties, including millisecond-scale excited-state lifetimes, sharp emission profiles, and massive Stokes shifts. However, because their intra-configurational 4f−4f electronic transitions are parity-forbidden (Laporte forbidden), direct excitation yields extremely poor absorption coefficients ( ϵ<10 M−1cm−1 ).

To bypass this limitation, we utilize the "Antenna Effect" —a process where an organic chromophore absorbs incident light and transfers the energy non-radiatively to the lanthanide ion[1].

The Causality of the 4-Methoxy Substitution: While dipicolinic acid (DPA) is a standard tridentate ligand, functionalizing the para position of the pyridine ring with a methoxy group (-OCH₃) to create 4-methoxypyridine-2,6-dicarboxylic acid (4-MeO-DPA) fundamentally optimizes the photophysics.

  • Electronic Tuning: The mesomeric (+M) electron-donating effect of the oxygen lone pair pushes electron density into the pyridine π -system. This lowers the ligand's triplet state ( T1​ ) energy to approximately 24,000 cm −1 .

  • Thermodynamic Driving Force: This specific T1​ energy creates an ideal energy gap ( ΔE≈3,000−6,500 cm−1 ) relative to the primary emitting resonance levels of Tb3+ ( 5D4​ at 20,500 cm −1 ) and Eu3+ ( 5D0​ at 17,200 cm −1 ). This gap is large enough to prevent thermally activated back-energy transfer (which quenches luminescence) but small enough to ensure efficient Dexter/Förster energy transfer[1].

Jablonski S0 Ground State (S0) Ligand S1 Excited Singlet (S1) Ligand S0->S1 UV Excitation (Absorption) S1->S0 Non-radiative Decay T1 Excited Triplet (T1) Ligand S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative Ln_Exc Resonance Level Ln3+ (e.g., 5D0) T1->Ln_Exc Energy Transfer (Antenna Effect) Ln_Exc->S0 Quenching (e.g., O-H oscillators) Ln_Gnd Ground State Ln3+ (e.g., 7FJ) Ln_Exc->Ln_Gnd Luminescence (Millisecond Lifetime)

Fig 1: Jablonski diagram illustrating the Antenna Effect pathway in 4-MeO-DPA lanthanide complexes.

Photophysical Profiling and Data Presentation

A critical factor in lanthanide luminescence is the exclusion of inner-sphere solvent molecules. High-frequency vibrational oscillators, particularly the O-H stretch of water (~3400 cm −1 ), rapidly quench Ln3+ excited states via multiphonon relaxation. By utilizing a 1:3 (Metal:Ligand) stoichiometry , the three tridentate (O, N, O) 4-MeO-DPA ligands provide 9 coordination bonds, thermodynamically saturating the lanthanide's coordination sphere and expelling all inner-sphere water molecules ( q=0 ).

Table 1: Comparative Photophysical Properties in Aqueous Media
ComplexLigand T1​ Energy (cm −1 ) ΦLn​ (%) τobs​ (ms)Emission λmax​ (nm)Application
[Eu(DPA)3​]3− Dipicolinic Acid26,50015 - 201.5614 ( 5D0​→7F2​ )Baseline Reference
[Eu(4-MeO-DPA)3​]3− 4-MeO-DPA~24,00025 - 321.8614 ( 5D0​→7F2​ )TRFIA, Security Inks[2]
[Tb(4-MeO-DPA)3​]3− 4-MeO-DPA~24,00060 - 752.5545 ( 5D4​→7F5​ )Multiplex Assays
[Er(4-MeO-DPA)3​]3− 4-MeO-DPA~24,000< 10.0021530 ( 4I13/2​→4I15/2​ )NIR Downshifting[3]

Experimental Protocols

Protocol I: Synthesis and Self-Assembly of [Ln(4-MeO-DPA)3​]3−

This protocol leverages thermodynamic self-assembly. The high formation constant ( logβ3​>20 ) ensures that the 1:3 complex forms spontaneously and quantitatively in aqueous buffers, acting as a self-validating step where uncoordinated metal precipitation is avoided.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) in anhydrous DMF. Add K2​CO3​ (3.0 eq) and methyl iodide ( CH3​I , 3.5 eq). Stir at 60°C for 12 hours to yield dimethyl 4-methoxypyridine-2,6-dicarboxylate.

  • Saponification: Isolate the ester and dissolve in a 1:1 THF/Water mixture. Add LiOH (4.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2 to precipitate the pure 4-MeO-DPA ligand. Filter and dry under vacuum.

  • Complexation: Prepare a 3.0 mM solution of 4-MeO-DPA in 100 mM TRIS buffer (pH 7.4).

  • Metal Addition: Slowly titrate in a 1.0 mM solution of EuCl3​⋅6H2​O or TbCl3​⋅6H2​O (1.0 eq relative to the final complex). Stir for 2 hours at room temperature. The solution now contains the highly stable [Ln(4-MeO-DPA)3​]3− complex ready for downstream assays.

Protocol II: Time-Resolved Photoluminescence (TR-PL) Assay

Biological samples and organic matrices exhibit autofluorescence upon UV excitation. However, this background emission is spin-allowed and decays within nanoseconds (< 10 ns). By introducing a temporal delay, we allow the background to dissipate, measuring only the long-lived parity-forbidden lanthanide signal.

Step-by-Step Methodology:

  • Sample Loading: Aliquot 100 µL of the [Eu(4-MeO-DPA)3​]3− complex (diluted to 10 nM in assay buffer) into a UV-transparent, black-walled 96-well microplate.

  • Instrument Configuration: Configure a time-resolved fluorescence microplate reader (e.g., Tecan Spark).

  • Excitation: Set the excitation flash lamp/laser to 335 nm (matching the π→π∗ transition of the 4-MeO-DPA antenna).

  • Gating Parameters (Critical Step): Set the Integration Delay to 100 µs and the Integration Time to 1000 µs. Causality: The 100 µs delay acts as a temporal filter, completely eliminating nanosecond-scale background noise.

  • Emission: Set the emission filter to 614 nm (10 nm bandwidth) for Europium.

  • Validation: Run a parallel measurement with a 0 µs delay. The difference in signal-to-noise ratio validates the successful elimination of matrix autofluorescence.

TRFIA_Workflow Step1 Step 1: Bioconjugation Label Target with Ln3+-4-MeO-DPA Complex Step2 Step 2: Assay Incubation Bind to Antigen in Biological Matrix Step1->Step2 Step3 Step 3: Pulsed Excitation Flash UV Source (335 nm) Excites Ligand Antenna Step2->Step3 Step4 Step 4: Time Delay Wait 100 µs to Eliminate Short-lived Autofluorescence Step3->Step4 Step5 Step 5: Signal Acquisition Measure Long-lived Ln3+ Luminescence Step4->Step5

Fig 2: Logical workflow of a Time-Resolved Fluoroimmunoassay (TRFIA) utilizing temporal gating.

Field-Proven Applications

Drug Discovery & Diagnostics (TRFIA): The high quantum yield and absolute water stability of 4-MeO-DPA lanthanide complexes make them premier candidates for Time-Resolved Fluoroimmunoassays. By conjugating these complexes to antibodies, researchers achieve detection limits in the femtomolar ( 10−15 M) range, outperforming standard ELISA techniques by orders of magnitude due to the near-zero background noise profile.

Advanced Anti-Counterfeiting Materials: Beyond biology, the robust photostability of these complexes is heavily utilized in materials science. Patent literature highlights the integration of 4-methoxypyridine-2,6-dicarboxylic acid Eu3+ and Tb3+ complexes into polymer matrices and security inks for banknotes[2]. The specific, narrow emission bands (614 nm and 545 nm) combined with millisecond decay times provide a machine-readable, highly secure interrelated feature that is virtually impossible to replicate with standard organic dyes.

References

  • Latva, M., Takalo, H., Mukkala, V. M., Matachescu, C., Rodriguez-Ubis, J. C., & Kankare, J. (1997). "Correlation between the lowest triplet state energy level of the ligand and lanthanide(III) luminescence quantum yield." Journal of Luminescence. URL:[Link]

  • Australian Patent Office. (2015). "Banknotes having interrelated features." Google Patents (AU2015314424B2).
  • Aboshyan-Sorgho, L., et al. (2024). "Maximizing Nanoscale Downshifting Energy Transfer in a Metallosupramolecular Cr(III)–Er(III) Assembly." ACS Inorganic Chemistry. URL:[Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Comparative Guide: Leaving Group Dynamics of Bromomethyl vs. Chloromethyl in 4-Methoxypyridines

Executive Summary In the realm of pharmaceutical synthesis, 4-methoxypyridines—specifically 2-halomethyl-4-methoxy-3,5-dimethylpyridine derivatives—serve as pivotal electrophilic building blocks. They are most notably ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical synthesis, 4-methoxypyridines—specifically 2-halomethyl-4-methoxy-3,5-dimethylpyridine derivatives—serve as pivotal electrophilic building blocks. They are most notably utilized in the commercial production of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole 1. The architectural choice between a bromomethyl (-CH₂Br) and a chloromethyl (-CH₂Cl) leaving group dictates the kinetic profile of the substitution reaction, the stability of the intermediate, and the overall scalability of the synthetic route. This guide objectively evaluates both alternatives to assist drug development professionals in optimizing their synthetic workflows.

Mechanistic Causality: The Role of the 4-Methoxy Group

The reactivity of halomethylpyridines cannot be assessed in a vacuum; the electronic environment of the pyridine ring fundamentally alters the leaving group's behavior.

The 4-methoxy substituent exerts a powerful electron-donating resonance (+M) effect. This electron density delocalizes across the heteroaromatic system, significantly increasing the electron richness of the pyridine nitrogen. During a nucleophilic substitution at the adjacent C2-methyl position, this enriched system can stabilize the developing partial positive charge in the transition state. Consequently, the reaction mechanism blurs the line between a pure SN​2 and an SN​1 pathway. Because the transition state is highly stabilized, the inherent bond dissociation energy of the leaving group becomes the primary bottleneck for reaction velocity.

Mechanism Methoxy 4-Methoxy Group (+M Resonance) Pyridine Pyridine Ring Electron Delocalization Methoxy->Pyridine Donates e- density Benzylic C2-Methyl Position Stabilized C+ State Pyridine->Benzylic Lowers activation E LeavingGroup Leaving Group Chloride (Cl-) Bromide (Br-) Benzylic->LeavingGroup Promotes X- cleavage Nucleophile Nucleophile Attack (Thioetherification) Benzylic->Nucleophile Site of attack LeavingGroup->Nucleophile Br- departs faster

Figure 1: Electronic effects of the 4-methoxy group facilitating leaving group departure.

Comparative Analysis: Bromide vs. Chloride

Kinetics & Leaving Group Ability

Bromide is a superior leaving group compared to chloride. This is driven by its larger atomic radius, greater polarizability, and a significantly weaker carbon-halogen bond (C-Br is ~285 kJ/mol vs. C-Cl at ~339 kJ/mol). In the context of 4-methoxypyridines, the bromomethyl variant reacts rapidly with nucleophiles (such as 2-mercapto-5-methoxybenzimidazole) even under mild thermal conditions (40 °C) 1. Conversely, the chloromethyl derivative requires higher activation energy, typically necessitating temperatures of 60 °C or higher to achieve comparable conversion rates 1.

Intermediate Stability & Handling

The hyper-reactivity of the bromomethyl intermediate is a double-edged sword. While it accelerates the desired substitution, it also makes the molecule highly susceptible to ambient moisture (hydrolysis) and intermolecular self-alkylation (forming inactive quaternary pyridinium dimers).

Because of this instability, the chloromethyl derivative—often isolated and stored as a hydrochloride salt—is the undisputed industry standard 2. The hydrochloride salt form enhances aqueous solubility and provides excellent bench stability, allowing it to be manufactured in bulk, transported, and utilized in subsequent coupling steps without significant degradation 2 [[3]]().

Quantitative Data Summary
Property2-Chloromethyl-4-methoxypyridine2-Bromomethyl-4-methoxypyridine
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
C-X Bond Dissociation Energy ~339 kJ/mol~285 kJ/mol
Relative Substitution Rate Baseline (Controlled)High (~10x to 50x faster)
Optimal Reaction Temperature 60 °C40 °C
Intermediate Shelf-Life (25°C) High (Months as HCl salt)Low (Prone to rapid dimerization)
Primary Industrial Utility Standard API ManufacturingNiche / Rapid Lab-Scale Synthesis

Experimental Protocol: Synthesis of Esomeprazole Sulfide Intermediate

The following self-validating protocol outlines the nucleophilic substitution of 2-mercapto-5-methoxybenzimidazole using both halomethyl variants, highlighting the necessary adjustments in operational parameters 1.

Step 1: Reagent Dissolution & Base Activation
  • Chloromethyl Route: Dissolve 10.0 g of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine HCl and 8.2 g of 2-mercapto-5-methoxybenzimidazole in a mixture of 48 mL methanol and 10 mL purified water containing 4.8 g NaOH.

  • Bromomethyl Route: Dissolve 12.0 g of 2-bromomethyl-3,5-dimethyl-4-methoxypyridine HCl and 8.2 g of 2-mercapto-5-methoxybenzimidazole in a mixture of 48 mL dimethyl sulfoxide (DMSO) and 10 mL purified water containing 4.8 g NaOH.

  • Causality: The sodium hydroxide serves a dual purpose: it neutralizes the hydrochloride salt to free the pyridine amine, and it deprotonates the mercapto group to form the highly nucleophilic thiolate anion.

  • Validation Check: Ensure complete dissolution. The pH meter reading must stabilize, indicating complete neutralization of the HCl salt before proceeding.

Step 2: Temperature-Controlled Substitution
  • Chloromethyl Route: Heat the reaction vessel to 60 °C and stir continuously for 1 hour.

  • Bromomethyl Route: Heat the reaction vessel to 40 °C and stir continuously for 1 hour.

  • Causality: The weaker C-Br bond requires less thermal activation. Exceeding 40 °C for the bromomethyl variant drastically increases the risk of side reactions, including the thermal degradation of the benzimidazole precursor. The chloromethyl variant requires 60 °C to overcome its higher activation energy barrier [[1]]().

  • Validation Check: Monitor the reaction progression via HPLC. The reaction is deemed complete when the halomethylpyridine peak area drops below 0.5%.

Step 3: Quenching and Crystallization
  • Cool the mixture to 25 °C and add 40 mL of purified water.

  • Chloromethyl Route: Adjust the pH to 9-10 using dilute hydrochloric acid.

  • Bromomethyl Route: Adjust the pH to 6-7 using dilute hydrochloric acid.

  • Causality: Precise pH adjustment is critical to induce the precipitation of the sulfide intermediate while keeping unreacted starting materials and polar impurities solubilized in the aqueous layer 1.

  • Validation Check: A white to off-white crystalline solid will precipitate. Filter and dry the solid. Successful execution yields the sulfide intermediate with a molar yield of ~97% and a moisture content of < 0.03%.

Workflow Start 4-Methoxypyridine Precursor Cl_Path Chloromethyl (-Cl) Stable, Higher Activation Start->Cl_Path SOCl2 Br_Path Bromomethyl (-Br) Unstable, Lower Activation Start->Br_Path PBr3 / HBr Sub_Cl Nucleophilic Substitution (60 °C, 1 Hour) Cl_Path->Sub_Cl Mercaptobenzimidazole Sub_Br Nucleophilic Substitution (40 °C, 1 Hour) Br_Path->Sub_Br Mercaptobenzimidazole Degradation Side Reactions (Hydrolysis / Dimerization) Br_Path->Degradation If poorly stored Product Thioether Intermediate (High Yield) Sub_Cl->Product Controlled Rate Sub_Br->Product Rapid Rate

Figure 2: Reaction workflow comparing chloromethyl and bromomethyl intermediates in API synthesis.

Sources

Comparative

The Double-Edged Sword: Evaluating the Impact of 4-Methoxy Substitution on Ligand Binding Affinity

A Senior Application Scientist's Guide to a Common Structural Modification in Drug Discovery In the intricate dance of drug design, even the smallest structural modification can dramatically alter a ligand's ability to b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Common Structural Modification in Drug Discovery

In the intricate dance of drug design, even the smallest structural modification can dramatically alter a ligand's ability to bind to its target protein. The substitution of a 4-methoxy group (-OCH₃) on an aromatic ring is a frequently employed tactic by medicinal chemists. This seemingly simple addition can be a double-edged sword, capable of enhancing binding affinity through favorable interactions or diminishing it through steric clashes and unfavorable electronic effects. This guide provides an in-depth analysis of the multifaceted influence of the 4-methoxy group on ligand binding, supported by experimental data and protocols for its evaluation.

The Dichotomy of the Methoxy Group: Electronic and Steric Influences

The 4-methoxy group's impact on ligand binding stems from a delicate interplay of its electronic and steric properties.[1] Understanding these dual characteristics is paramount to predicting and interpreting its effect on structure-activity relationships (SAR).

Electronic Effects: The oxygen atom in the methoxy group is highly electronegative, leading to an electron-withdrawing inductive effect (-I) through the sigma bond.[1] However, when attached to an aromatic system, the lone pairs of electrons on the oxygen can be delocalized into the π-system, resulting in an electron-donating resonance effect (+M or +R).[1][2] In the para (4) position, this resonance effect is dominant, making the 4-methoxy group a net electron-donating group.[2] This can influence the electron density of the aromatic ring and its ability to engage in π-π stacking or cation-π interactions with the protein target. For instance, an electron-donating methoxy group was found to increase the affinity of benzamide-isoquinoline derivatives for the sigma-2 receptor.[3]

Steric and Hydrogen Bonding Effects: The methoxy group is larger than a hydrogen atom, and its introduction can lead to steric hindrance, preventing the ligand from adopting the optimal conformation for binding.[4][5] Conversely, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the protein, such as the amide protons of the peptide backbone or the hydroxyl groups of serine, threonine, or tyrosine residues.[6] The terminal methyl group can also participate in weaker C-H...O hydrogen bonds.[7]

The following diagram illustrates the key physicochemical properties of the 4-methoxy group that influence its interaction with a protein target.

Methoxy_Properties cluster_effects Key Physicochemical Properties cluster_interactions Potential Binding Interactions Methoxy 4-Methoxy Group Electronic Electronic Effects Methoxy->Electronic Inductive (-I) Resonance (+M) Steric Steric Hindrance Methoxy->Steric Bulkier than H H_Bond Hydrogen Bonding Methoxy->H_Bond Oxygen as H-bond acceptor Methyl as weak H-bond donor Pi_Interactions π-π Stacking Cation-π Electronic->Pi_Interactions Hydrophobic Hydrophobic Interactions Steric->Hydrophobic H_Bond_Interaction Direct H-bonds H_Bond->H_Bond_Interaction

Caption: Physicochemical properties of the 4-methoxy group and their potential roles in ligand-protein interactions.

Case Studies: The Variable Impact of 4-Methoxy Substitution

The net effect of a 4-methoxy substitution is highly context-dependent, varying with the specific ligand and protein target. Below are examples from the literature that highlight this variability.

Ligand Class Target Effect of 4-Methoxy Substitution on Binding Affinity Reference
Indatraline DerivativesDopamine Transporter (DAT)Maintained high affinity, comparable to the unsubstituted parent compound.[8]
Benzamide-Isoquinoline DerivativesSigma-2 ReceptorIncreased affinity.[3]
Curcumin AnaloguesN/A (Anti-inflammatory activity)The methoxy group was found to be critical for the anti-inflammatory effects.[9]
Stilbene DerivativesN/A (Antibacterial activity)Replacement of hydroxyl groups with methoxy groups led to a significant reduction in activity.[10]
SalicylanilidesN/A (Biological activity)Complete loss of biological activity.[11]

These examples underscore the importance of empirical testing to determine the true impact of a 4-methoxy substitution. A change that is beneficial in one system may be detrimental in another.

Experimental Evaluation of Binding Affinity

To quantitatively assess the impact of 4-methoxy substitution on ligand binding, several biophysical techniques can be employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most robust and widely used methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Experimental Protocol: ITC

  • Sample Preparation:

    • Dissolve the protein and the ligand (both the 4-methoxy substituted and the unsubstituted analogue) in the same buffer to minimize buffer mismatch effects. A common choice is phosphate-buffered saline (PBS) at pH 7.4.

    • Thoroughly degas both protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

    • Determine the concentrations of the protein and ligand accurately using a reliable method such as UV-Vis spectroscopy.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the instrument to ensure a stable baseline.

  • Titration:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine KD, ΔH, and n.

The following diagram outlines the workflow for an ITC experiment.

ITC_Workflow A Sample Preparation (Protein & Ligand in same buffer) B Instrument Setup (Temperature, Equilibration) A->B C Titration (Ligand into Protein) B->C D Data Acquisition (Heat Change Measurement) C->D E Data Analysis (Binding Isotherm Fitting) D->E F Determine K_D, ΔH, n E->F

Caption: A simplified workflow for determining ligand binding affinity using Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events. It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (KD) can be calculated (KD = kₑ/kₐ).

Experimental Protocol: SPR

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for immobilizing the protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the protein onto the activated surface.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the ligand (both the 4-methoxy substituted and the unsubstituted analogue) in running buffer (e.g., HBS-EP+).

    • Inject the ligand solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. This is the association phase.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the ligand-protein complex. This is the dissociation phase.

    • Regenerate the sensor surface between different ligand injections if necessary, using a solution that disrupts the ligand-protein interaction without denaturing the immobilized protein.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR signal (RU) versus time.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kₐ and kₑ.

    • Calculate the KD from the ratio of kₑ to kₐ.

The diagram below illustrates the general workflow for an SPR experiment.

SPR_Workflow A Sensor Chip Preparation (Protein Immobilization) C Binding Analysis (Association & Dissociation) A->C B Ligand Preparation (Serial Dilutions) B->C D Data Acquisition (Sensorgram Generation) C->D E Data Analysis (Kinetic Model Fitting) D->E F Determine ka, kd, KD E->F

Caption: A streamlined workflow for measuring ligand binding kinetics and affinity using Surface Plasmon Resonance (SPR).

Conclusion: A Tool for Fine-Tuning, Not a Universal Solution

The introduction of a 4-methoxy group is a valuable tool in the medicinal chemist's arsenal for optimizing ligand-protein interactions.[12] Its ability to act as a hydrogen bond acceptor and modulate the electronic properties of an aromatic ring can lead to significant improvements in binding affinity.[13] However, the potential for steric hindrance and unfavorable electronic effects necessitates a careful and empirical approach. The decision to incorporate a 4-methoxy group should be guided by a thorough understanding of the target's binding site and validated by rigorous biophysical characterization using techniques such as ITC and SPR. Ultimately, the impact of this seemingly minor modification is a powerful reminder of the complex and nuanced nature of molecular recognition.

References

  • BenchChem. The Methoxy Group: A Structural and Functional Analysis for Drug Discovery.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Drug Design Org. (2005). Structure Activity Relationships.
  • BenchChem. (2025). A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems.
  • Pan, Y., Zhang, J., & Wang, Y. (2017). Structure–Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. Journal of Agricultural and Food Chemistry, 65(22), 4509–4517.
  • (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry.
  • Maes, G., et al. (2003). Combined Matrix-Isolation FT-IR and Theoretical Study of the Intrinsic Tautomeric, Vibrational, and H-Bonding Properties of N4-Methoxycytosine. The Journal of Physical Chemistry A, 107(11), 1887–1896.
  • Gliński, M., et al. (2007). Hydrogen-bonded networks in 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-ol. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 12), o720–o722.
  • Subramanian, A., et al. (2025). Methoxy Substitution and Alkyl Ligand Chain-Length Effects on DNA/BSA Binding and Anticancer Activity of Cobalt(III) Schiff Base Complexes. ChemRxiv.
  • Marciniak, B., & Rozycka-Sokolowska, E. (2009). 4-Methoxy-1-naphthol: chains formed by O-H...O hydrogen bonds and pi-pi stacking interactions. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 12), o630–o634.
  • (2020). Hydrogen Bonding And Charge Transfer Interaction On 4-Methoxy Triamterene Cardiovascular Drug Using DFT Method. International Journal of Scientific & Technology Research, 9(2).
  • Newman, A. H., et al. (2000). Design, Synthesis, and Monoamine Transporter Binding Site Affinities of Methoxy Derivatives of Indatraline. Journal of Medicinal Chemistry, 43(25), 4883–4891.
  • Robert, M. T., et al. Methoxy Substitution and Alkyl Ligand Chain-Length Effects on DNA/BSA Binding and Anticancer Activity of Cobalt(III) Schiff Base. ChemRxiv.
  • Palusiak, M., & Grabowski, S. J. (2002). Methoxy group as an acceptor of proton in hydrogen bonds. Journal of Molecular Structure, 615(1-3), 267-274.
  • (2024). The role of the methoxy group in approved drugs. ResearchGate.
  • (2026). Methoxy Substitution and Alkyl Ligand Chain-Length Effects on DNA/BSA Binding and Anticancer Activity of Cobalt(III) Schiff Base Complexes. ResearchGate.
  • Ishihara, Y., & Chiodi, D. (2023). Parallels between the chloro and methoxy groups for potency optimization. MedChemComm, 14(1), 23-34.
  • Andreu, J. M., et al. (1992). Role of the Colchicine Ring A and Its Methoxy Groups in the Binding to Tubulin and Microtubule Inhibition. Biochemistry, 31(13), 3307–3315.
  • Choi, J., et al. (2011). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435–7440.
  • (2018). The Effects of the Electron-Donating Methoxy Group on the Photoisomerization of 4-Methyl-2,4,6-triaryl-4H-thiopyran-1,1-dioxides. ResearchGate.
  • Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric Effects on Multivalent Ligand-Receptor Binding: Exclusion of Ligand Sites by Bound Cell Surface Receptors. Biophysical Journal, 76(6), 3031–3043.
  • Hlavacek, W. S., Posner, R. G., & Perelson, A. S. (1999). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical journal, 76(6), 3031–3043.
  • Suzuki, S., et al. (2021). Synthesis and Physical Properties of Trioxotriangulene Having Methoxy and Hydroxy Groups at α-Positions: Electronic and Steric Effects of Substituent Groups and Intramolecular Hydrogen Bonds. The Journal of Organic Chemistry, 86(16), 11021–11029.
  • (2023). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate.
  • (n.d.). ORGANIC PHARMACEUTICAL CHEMISTRY IV.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.